Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)-

Description

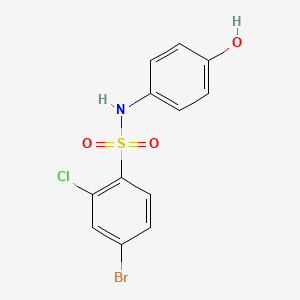

The compound 4-bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromo and chloro substituent on the benzene ring and a 4-hydroxyphenyl group attached to the sulfonamide nitrogen.

Properties

CAS No. |

1152510-38-7 |

|---|---|

Molecular Formula |

C12H9BrClNO3S |

Molecular Weight |

362.63 g/mol |

IUPAC Name |

4-bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9BrClNO3S/c13-8-1-6-12(11(14)7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7,15-16H |

InChI Key |

JLKCUSJEQFRFIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chloroaniline with 4-hydroxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related benzenesulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects on the Benzene Ring

4-Bromo-2-Chloro-N-(4-Hydroxyphenyl)benzenesulfonamide

- Substituents : Bromo (Br) at position 4, chloro (Cl) at position 2, and a 4-hydroxyphenyl group on the sulfonamide nitrogen.

4-Bromo-N-[(4-Methoxyphenyl)Methyl]Benzenesulfonamide ()

- Substituents : Bromo at position 4 and a methoxyphenylmethyl group on the sulfonamide nitrogen.

- This may lead to differences in membrane permeability and metabolic stability .

4-Chloro-N-[4-(Dimethylamino)Phenyl]Benzenesulfonamide ()

- Substituents: Chloro at position 4 and a dimethylamino group on the sulfonamide nitrogen.

- Comparison: The dimethylamino group introduces basicity, enhancing water solubility at physiological pH. This contrasts with the hydroxy group in the target compound, which may form stronger hydrogen bonds but lower solubility in non-polar environments .

N-(4-Hydroxyphenyl)Maleimide ()

- Activity: Exhibited an IC₅₀ of 12.9 μM against monoacylglycerol lipase (MGL), similar to the parent compound 2 (exact structure unspecified).

- Comparison : The 4-hydroxyphenyl group in this analog retains moderate potency, while alkoxy-substituted derivatives (e.g., 14–16 ) showed improved IC₅₀ values (5.75–6.92 μM), suggesting alkoxy groups enhance inhibitory activity .

4-(3-(4-Bromophenyl)-Pyrazol-1-yl)Benzenesulfonamide (B4) ()

- Activity : Synthesized as a carbonic anhydrase inhibitor; structural features include a bromophenyl and dimethoxyphenyl group.

- Comparison : The bromo substituent in B4 and the target compound may contribute to similar steric and electronic effects, but the dimethoxy groups in B4 likely enhance metabolic stability compared to the hydroxy group .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₂H₉BrClNO₃S | ~370 | Br, Cl, 4-hydroxyphenyl | ~3.2 |

| 4-Bromo-N-(4-methoxyphenylmethyl) | C₁₄H₁₅BrNO₃S | 373.29 | Br, methoxyphenylmethyl | ~3.8 |

| 4-Chloro-N-(4-dimethylaminophenyl) | C₁₄H₁₅ClN₂O₂S | 310.80 | Cl, dimethylaminophenyl | ~2.5 |

| N-(4-Hydroxyphenyl)Maleimide | C₁₀H₇NO₃ | 189.17 | Maleimide, 4-hydroxyphenyl | ~1.8 |

Notes:

- The target compound’s bromo and chloro substituents increase logP compared to analogs with smaller halogens or polar groups.

- Hydroxy groups reduce logP compared to methoxy or dimethylamino substituents .

Biological Activity

Benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- is a sulfonamide derivative that exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This compound has garnered attention for its potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- is C₁₂H₉BrClNO₃S, with a molecular weight of approximately 362.63 g/mol. Its structure features a sulfonamide functional group, a bromo substituent, a chloro substituent on the benzene ring, and a hydroxyphenyl group, which contribute to its unique chemical and biological properties.

Inhibition of Carbonic Anhydrase

Research indicates that benzenesulfonamide derivatives effectively inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes including pH regulation and tumor growth. The inhibition of these enzymes can lead to reduced tumor growth in cancer cells by disrupting their metabolic processes .

- In Vitro Studies : In vitro studies have shown that benzenesulfonamides exhibit nanomolar inhibitory activity against specific isoforms of carbonic anhydrase (e.g., hCA I and hCA II) with varying selectivity depending on the structural modifications of the compounds .

Anticancer Properties

Benzenesulfonamide derivatives have demonstrated promising anticancer activities. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. The compound 4e exhibited a significant increase in annexin V-FITC positive apoptotic cells compared to control groups, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide, 4-bromo-2-chloro-N-(4-hydroxyphenyl)- are noteworthy. It has been reported to possess significant antibacterial effects against various bacterial strains. For example:

- S. aureus : Compounds derived from benzenesulfonamides showed effective inhibition rates at concentrations around 50 μg/mL .

- Biofilm Inhibition : Certain derivatives also demonstrated anti-biofilm activity against pathogens like Klebsiella pneumoniae, with inhibition percentages reaching up to 79% .

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives can be influenced by their structural characteristics. A study highlighted that modifications in the substituents on the benzene ring led to varied inhibitory effects on carbonic anhydrase isoforms. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-N-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonamide | C₁₂H₈Br₂ClNO₃S | Contains multiple bromine substituents; studied for antibacterial activity |

| 4-Bromo-N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide | C₁₂H₉BrClNO₃S | Similar structure with different halogen substitutions; potential for enzyme inhibition |

| 4-Bromo-N-(5-nitro-2-hydroxyphenyl)benzenesulfonamide | C₁₂H₉BrN₂O₄S | Contains a nitro group; explored for its antibacterial properties |

Case Studies

- Antiproliferative Effects : A study involving ureido-bearing benzenesulfonamides demonstrated significant antiproliferative effects in cancer cells both in vitro and in vivo, indicating their potential therapeutic application in oncology .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds revealed moderate binding affinities with human serum albumin (HSA), suggesting favorable distribution characteristics within biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves sequential halogenation and sulfonamide coupling. Start with 4-hydroxyaniline as the primary amine, followed by sulfonylation using 4-bromo-2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Monitor reaction progress via TLC (chloroform:methanol 4.8:0.2) and purify via recrystallization from ethanol. Yield optimization requires controlled temperature (40–60°C) and inert atmosphere to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro groups). FTIR identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~389.93 g/mol). Elemental analysis ensures purity (>98%) .

Q. What biological activities are reported for structurally analogous benzenesulfonamides?

- Methodological Answer : Derivatives exhibit antifungal activity (e.g., inhibition of fungal CYP450 sterol 14α-demethylase) and cardiovascular effects (e.g., reduced coronary resistance in isolated rat heart models via calcium channel modulation). For preliminary screening, use Candida albicans MIC assays or Langendorff perfusion models .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated benzenesulfonamides?

- Methodological Answer : Employ SHELX programs for single-crystal X-ray diffraction. Use SHELXS-97 for structure solution (direct methods) and SHELXL-2018 for refinement. For twinned crystals, apply the TWIN command. Validate hydrogen bonding (e.g., N–H⋯O interactions) using Olex2 or Mercury .

Q. How to address contradictions in solubility data across studies?

- Methodological Answer : Discrepancies (e.g., 2.5 µg/mL vs. higher solubility in other reports) may arise from pH variations or impurities. Standardize measurements using HPLC-UV at pH 7.4 (phosphate buffer). Cross-validate with shake-flask method and compare with structurally similar compounds (e.g., 4-chloro-N-(4-hydroxyphenyl) derivatives) .

Q. What experimental designs elucidate the mechanism of action in biological systems?

- Methodological Answer : For antifungal activity, perform enzyme inhibition assays with recombinant CYP51 and ergosterol quantification via GC-MS. For cardiovascular effects, use patch-clamp electrophysiology on cardiomyocytes to assess L-type calcium channel blockade. Dose-response curves (0.1–10 µM) and molecular docking (AutoDock Vina) can validate target interactions .

Data Analysis and Validation

Q. How to differentiate regioisomers in halogenated benzenesulfonamides?

- Methodological Answer : Use NOESY NMR to confirm spatial proximity of substituents (e.g., bromo at C4 vs. chloro at C2). X-ray photoelectron spectroscopy (XPS) quantifies halogen electronegativity differences (Br 3d₅/₂ ~70 eV; Cl 2p₃/₂ ~200 eV) .

Q. What computational methods predict metabolic stability?

- Methodological Answer : Perform in silico ADMET profiling using SwissADME. Assess cytochrome P450 metabolism (CYP3A4/2C9) via molecular dynamics simulations (GROMACS). Validate with microsomal stability assays (rat liver microsomes, NADPH regeneration system) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.